Chloropentamethylbenzene
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Overview
Description
Chloropentamethylbenzene is an organic compound with the molecular formula C₁₁H₁₅Cl . It is a derivative of benzene, where five hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by a chlorine atom. This compound is known for its unique structural properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloropentamethylbenzene can be synthesized through the chlorination of pentamethylbenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a chlorine atom .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of chlorine gas into a reactor containing pentamethylbenzene and a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Chloropentamethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chloropentamethylbenzoic acid.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, yielding pentamethylbenzene.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Chloropentamethylbenzoic acid.
Reduction: Pentamethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chloropentamethylbenzene is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: The compound is used in studies related to cellular interactions and molecular pathways.
Medicine: Research into potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloropentamethylbenzene involves its interaction with specific molecular targets. The chlorine atom and methyl groups influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cellular pathways and biochemical processes, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Pentamethylbenzene: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Chlorotetramethylbenzene: Contains one less methyl group, affecting its physical and chemical properties.
Chlorotrimethylbenzene: Further reduction in methyl groups, leading to different reactivity and applications.
Uniqueness
Chloropentamethylbenzene’s unique structure, with five methyl groups and one chlorine atom, provides distinct reactivity and interaction profiles compared to its similar compounds. This makes it particularly useful in specific research and industrial applications .
Properties
CAS No. |
5153-39-9 |
---|---|
Molecular Formula |
C11H15Cl |
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloro-2,3,4,5,6-pentamethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3 |
InChI Key |
GWKDRPNLSOEGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)Cl)C)C |
Origin of Product |
United States |
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